molecular formula C30H28Si B6326797 Bis(1-methylfluoren-9-yl)dimethylsilane CAS No. 186131-56-6

Bis(1-methylfluoren-9-yl)dimethylsilane

Cat. No.: B6326797
CAS No.: 186131-56-6
M. Wt: 416.6 g/mol
InChI Key: PLQSAFFOTXEYAG-UHFFFAOYSA-N
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Description

Bis(1-methylfluoren-9-yl)dimethylsilane: is an organosilicon compound with the molecular formula C({28})H({24})Si It is characterized by the presence of two 1-methylfluoren-9-yl groups attached to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-methylfluoren-9-yl)dimethylsilane typically involves the reaction of 1-methylfluorene with a suitable silicon-containing reagent. One common method is the reaction of 1-methylfluorene with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(1-methylfluoren-9-yl)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed: The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds .

Scientific Research Applications

Chemistry: In chemistry, Bis(1-methylfluoren-9-yl)dimethylsilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structural properties make it a potential candidate for the development of novel biomaterials and drug delivery systems .

Industry: In industry, this compound is used in the production of high-performance materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Bis(1-methylfluoren-9-yl)dimethylsilane involves its ability to undergo various chemical transformations. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

  • Bis(9H-fluoren-9-yl)dimethylsilane
  • Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane
  • Bis(4-carboxyphenyl)R1R2 silane derivatives

Uniqueness: Bis(1-methylfluoren-9-yl)dimethylsilane is unique due to the presence of the 1-methylfluoren-9-yl groups, which impart specific structural and electronic properties to the compound. These properties differentiate it from other similar organosilicon compounds and make it suitable for specialized applications in scientific research and industry .

Properties

IUPAC Name

dimethyl-bis(1-methyl-9H-fluoren-9-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Si/c1-19-11-9-17-23-21-13-5-7-15-25(21)29(27(19)23)31(3,4)30-26-16-8-6-14-22(26)24-18-10-12-20(2)28(24)30/h5-18,29-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQSAFFOTXEYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=CC=CC=C3C2=CC=C1)[Si](C)(C)C4C5=CC=CC=C5C6=CC=CC(=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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